molecular formula C19H14ClF3N2O2S B6135009 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B6135009
M. Wt: 426.8 g/mol
InChI Key: RKEFNHLUYMRFKU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features both chlorophenoxy and trifluoromethylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-chloro-3-(trifluoromethyl)phenol

Uniqueness

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is unique due to its combination of chlorophenoxy and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2S/c20-15-6-1-2-7-16(15)27-11-17(26)25-18-24-10-14(28-18)9-12-4-3-5-13(8-12)19(21,22)23/h1-8,10H,9,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFNHLUYMRFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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